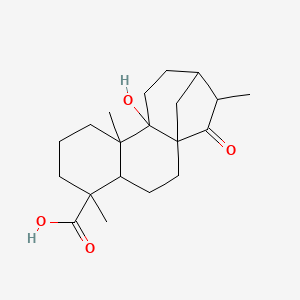![molecular formula C22H29NO3 B8261729 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B8261729.png)
2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid is a useful research compound. Its molecular formula is C22H29NO3 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations such as cyclization, oxidation, and methylation. The reaction conditions can vary but generally require specific catalysts, controlled temperatures, and pressures to ensure the desired product is obtained with high purity.
Industrial production methods: : Industrial production of this compound often involves scaling up the laboratory procedures with adjustments to ensure cost-effectiveness and safety. Key considerations include the optimization of reaction conditions, the use of efficient purification techniques, and the management of waste products.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: This compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents used in these reactions include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reduction reactions, which involve the addition of hydrogen or the removal of oxygen, are also possible. Typical reagents include hydrogen gas, lithium aluminum hydride, and sodium borohydride.
Substitution: Substitution reactions, where one atom or group of atoms is replaced by another, can occur under specific conditions. Reagents such as halogens and nucleophiles are often employed in these reactions.
Common reagents and conditions used in these reactions: : Oxidation: Oxygen, hydrogen peroxide, potassium permanganate. Reduction: Hydrogen gas, lithium aluminum hydride, sodium borohydride. Substitution: Halogens, nucleophiles.
Major products formed from these reactions: : Oxidation: The products can include various oxygenated derivatives. Reduction: The products often include reduced versions of the compound. Substitution: Depending on the substituents used, a range of different compounds can be formed.
Scientific Research Applications: : 2,6-Dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid is utilized in several scientific research applications:
Chemistry: : In chemistry, it is studied for its unique structure and reactivity, which can provide insights into the behavior of complex organic molecules.
Biology: : In biology, this compound is explored for its potential interactions with biological macromolecules and its effects on various biological processes.
Medicine: : It is investigated in medicine for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: : In industry, this compound may be used as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action: : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets in cells. This can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways. The precise molecular pathways involved can vary depending on the specific context and application of the compound.
Comparison with Similar Compounds: : When compared with other similar compounds, this compound stands out for its unique structural features and reactivity. Similar compounds include other complex organic molecules with multiple rings and functional groups. the specific arrangement of atoms and the resulting chemical properties make this compound particularly interesting for research and application. Some of these similar compounds might include various polycyclic or heterocyclic compounds that share certain structural elements.
Properties
IUPAC Name |
2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVMXQKVRURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
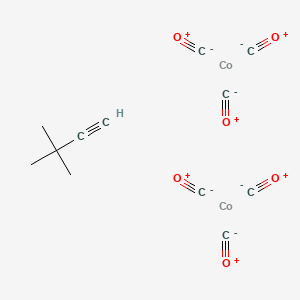
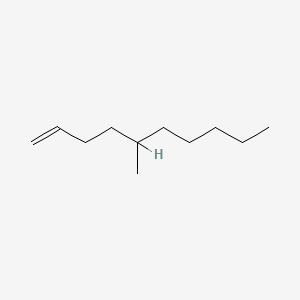
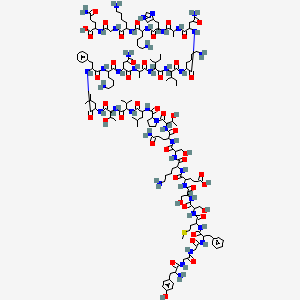

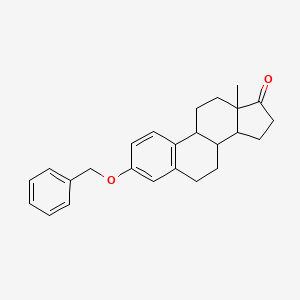
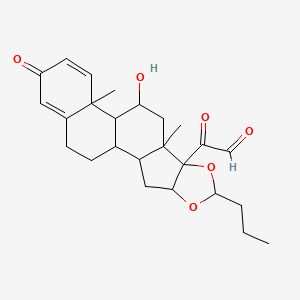
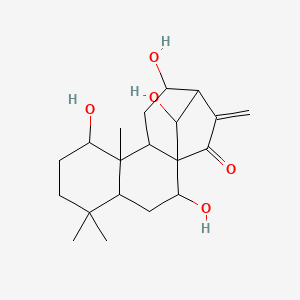
![(2S,3R,4S,5S,6R)-2-({2-[(1S,3aR,3bR,5aR,7S,9aR,9bR,11R,11aR)-7-{[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-11-hydroxy-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-en-2-yl}oxy)-6-({[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B8261693.png)

![(15Z)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8261706.png)
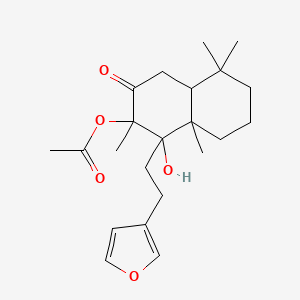
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-2H-furan-5-one](/img/structure/B8261721.png)
![16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid](/img/structure/B8261723.png)
